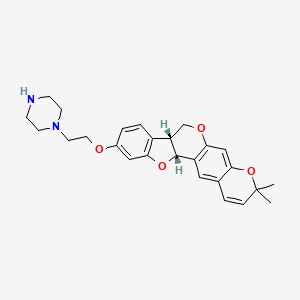

5-(Azidomethyl) arauridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

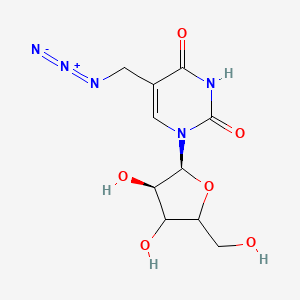

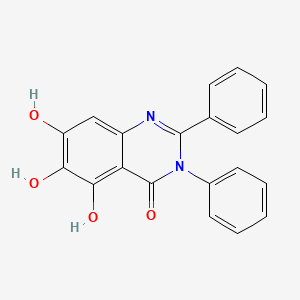

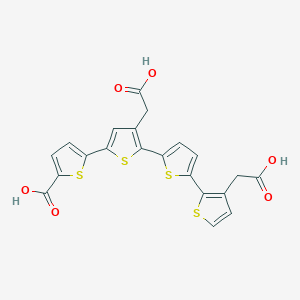

5-(Azidomethyl) arauridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . It contains an azide group, which allows it to participate in azide-alkyne cycloaddition reactions, making it a valuable tool for labeling and tracking DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the activation of the 5’-hydroxyl group with methanesulfonyl chloride, followed by substitution with sodium azide . This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl) arauridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl) arauridine primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be catalyzed by copper (CuAAC) or occur in a strain-promoted manner (SPAAC) without a catalyst .

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves molecules containing DBCO or BCN groups and does not require a catalyst

Major Products

The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group .

Scientific Research Applications

5-(Azidomethyl) arauridine has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of various heterocycles and bioconjugates

Biology: Employed to label and track DNA synthesis in cells, aiding in the study of cell proliferation and DNA replication

Medicine: Potential use in drug development and delivery systems due to its ability to form stable bioconjugates

Industry: Utilized in the production of labeled biomolecules for various industrial applications

Mechanism of Action

The primary mechanism of action for 5-(Azidomethyl) arauridine involves its incorporation into DNA as a thymidine analogue. Once incorporated, it can be used to label DNA, allowing researchers to track DNA synthesis and cell proliferation . The azide group enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules .

Comparison with Similar Compounds

Similar Compounds

5-Azidomethyl-2’-deoxyuridine: Another thymidine analogue with similar click chemistry applications

5-Azidomethyl-2’-deoxycytidine: A cytidine analogue used for similar purposes in DNA labeling and tracking

Uniqueness

5-(Azidomethyl) arauridine is unique due to its specific structure, which allows it to be incorporated into DNA and participate in click chemistry reactions. This dual functionality makes it a versatile tool in both biological and chemical research .

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2S,3R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9+/m1/s1 |

InChI Key |

ZAFBFGDCEFQDFD-URUNJKECSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H](C(C(O2)CO)O)O)CN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)